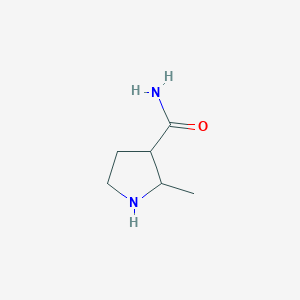

2-Methylpyrrolidine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-methylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-4-5(6(7)9)2-3-8-4/h4-5,8H,2-3H2,1H3,(H2,7,9) |

InChI Key |

JSTGKFVPMGCPSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed insights into the molecular framework. For a molecule like 2-Methylpyrrolidine-3-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure and stereochemistry.

One-dimensional NMR spectra offer the initial and fundamental overview of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the protons of the methyl group, the methine protons on the pyrrolidine (B122466) ring (at C2 and C3), the methylene (B1212753) protons (at C4 and C5), the amine proton (N-H), and the amide protons (-CONH₂). The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected: one for the methyl group, four for the carbons of the pyrrolidine ring (C2, C3, C4, C5), and one for the carbonyl carbon of the amide group. The chemical shift of each carbon provides clues about its electronic environment; for instance, the carbonyl carbon would appear significantly downfield (170-180 ppm) due to the deshielding effect of the attached oxygen and nitrogen atoms. bhu.ac.in

The following table outlines the predicted chemical shifts for this compound, based on typical values for similar structural motifs. researchgate.netchemicalbook.compearson.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃-C2 | ~1.2 (doublet) | ~15-25 |

| C2-H | ~2.8-3.2 (multiplet) | ~55-65 |

| C3-H | ~2.5-2.9 (multiplet) | ~40-50 |

| C4-H ₂ | ~1.8-2.2 (multiplet) | ~25-35 |

| C5-H ₂ | ~3.0-3.5 (multiplet) | ~45-55 |

| C =O | N/A | ~175-180 |

| NH (ring) | Broad, variable | N/A |

| CONH ₂ | Two broad signals, variable | N/A |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing complex correlations between nuclei. researchgate.nethyphadiscovery.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the C2-H and the C3-H, between C3-H and the C4-H₂, and between the C4-H₂ and the C5-H₂ protons, confirming the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. youtube.com It would be used to definitively assign each proton signal to its corresponding carbon signal in the pyrrolidine ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry. In this compound, NOESY could establish the relative orientation (cis or trans) of the methyl group at C2 and the carboxamide group at C3 by observing the presence or absence of a spatial correlation between their respective protons.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of the molecular formula from the exact mass. fiveable.meyoutube.comyoutube.com For this compound (C₆H₁₂N₂O), HRMS would distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a primary tool for analyzing the purity of small molecule samples. pacificbiolabs.comfishersci.comuccore.orgsigmaaldrich.com A sample of this compound would be passed through an HPLC column to separate it from any impurities or starting materials before being introduced into the mass spectrometer for identification and quantification.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is an effective method for separation and identification. whitman.eduresearchgate.net Amines and their derivatives can be analyzed by GC-MS, often after a derivatization step to improve volatility and chromatographic behavior. labrulez.combohrium.com Analysis of this compound would involve separating it on a GC column, followed by ionization and fragmentation in the mass spectrometer. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for confirmation. Common fragmentation pathways for cyclic amines include alpha-cleavage (breaking the C-C bond adjacent to the nitrogen) and loss of small neutral molecules. future4200.comwvu.edunih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. wikipedia.org Specific bonds and functional groups absorb radiation at characteristic frequencies, making these methods excellent for functional group identification. documentsdelivered.comcapes.gov.brscilit.comacs.org

For this compound, key functional groups include the secondary amine within the pyrrolidine ring, the primary amide, and aliphatic C-H bonds.

Infrared (IR) Spectroscopy: In an IR spectrum, the presence of these groups would be confirmed by characteristic absorption bands. The N-H bonds of both the secondary amine and primary amide would produce stretches in the 3100-3500 cm⁻¹ region. spcmc.ac.inorgchemboulder.comwpmucdn.com Primary amides typically show two distinct bands in this area (asymmetric and symmetric stretches). blogspot.com The carbonyl (C=O) group of the amide would give rise to a very strong and sharp absorption (the Amide I band) around 1630-1680 cm⁻¹. pg.edu.plspecac.comresearchgate.net Additionally, the N-H bending vibration of the amide (the Amide II band) would appear around 1550-1640 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are visible, non-polar bonds often produce stronger Raman signals than IR signals. The C-C and C-N bonds of the pyrrolidine ring skeleton would be observable in the Raman spectrum, providing a fingerprint of the core structure.

The following table summarizes the expected principal vibrational frequencies for this compound.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amine & Amide (N-H) | Stretch | 3100 - 3500 | Medium - Strong |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium - Strong |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1550 - 1640 | Medium - Strong |

| Aliphatic (C-H) | Bend | 1350 - 1470 | Medium |

| Amine/Amide (C-N) | Stretch | 1020 - 1350 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

No crystallographic data for this compound is available in the searched scientific literature. This type of analysis would be crucial for unequivocally determining the three-dimensional arrangement of atoms in the solid state, including the absolute configuration of its stereocenters and the preferred conformation of the pyrrolidine ring.

Elemental Analysis (CHNS/O) for Compositional Verification

Specific elemental analysis data for this compound, which would confirm its empirical formula, could not be found in the reviewed sources. This analytical technique is fundamental for verifying the purity and elemental composition of a synthesized compound.

Computational Chemistry Approaches to 2 Methylpyrrolidine 3 Carboxamide

Quantum Mechanical Studies (e.g., Density Functional Theory, Hartree-Fock)

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of 2-Methylpyrrolidine-3-carboxamide, governed by the behavior of its electrons. youtube.com Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for this purpose. youtube.comunige.ch

The three-dimensional structure of this compound is crucial for its function and interactions. Geometry optimization using QM methods allows for the determination of the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this, with a non-planar pyrrolidine (B122466) ring and a rotatable carboxamide group, multiple low-energy conformations can exist. researchgate.net

The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. The positions of the methyl and carboxamide substituents significantly influence the preferred pucker of the ring. researchgate.netnih.gov Computational studies on similar pyrrolidine derivatives have shown that the relative orientation of substituents (cis or trans) dictates the conformational landscape. researchgate.netnih.gov For this compound, DFT calculations would typically be employed to map out the potential energy surface by systematically rotating the C-C bond connecting the carboxamide group and the C-N bonds within the pyrrolidine ring.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C3-C=O) | Pyrrolidine Pucker | Relative Energy (kcal/mol) |

| 1 | 178.5° | C4-exo | 0.00 |

| 2 | 65.2° | C5-endo | 1.25 |

| 3 | -70.1° | C4-exo | 2.10 |

| 4 | -175.8° | C5-endo | 3.50 |

Note: This data is illustrative and represents typical results that would be obtained from DFT calculations.

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. Molecular Orbital (MO) theory, often used in conjunction with DFT and HF calculations, describes the distribution of electrons within the molecule. longdom.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring and the oxygen atom of the carboxamide group, which are the primary sites for electrophilic attack. The LUMO would be expected to be distributed over the carbonyl carbon and the C-N bond of the amide, indicating these as potential sites for nucleophilic attack. Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution and delocalization of electron density. nih.gov

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

Note: This data is illustrative and based on typical values for similar organic molecules.

QM methods are invaluable for elucidating the pathways of chemical reactions involving this compound. rsc.orgresearchgate.net By mapping the potential energy surface, it is possible to identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For instance, the hydrolysis of the amide bond in this compound can be studied using DFT. researchgate.net The calculations would model the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. Similarly, reactions involving the pyrrolidine nitrogen, such as N-alkylation, can be investigated to understand the stereochemical outcome and the factors influencing the reaction barrier. The study of ring-opening reactions of the pyrrolidine scaffold is another area where QM can provide detailed mechanistic insights. researchgate.net

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time, including their interactions with their environment. mdpi.comutupub.fi

The conformation and reactivity of this compound can be significantly influenced by the solvent. nih.govrsc.orgnih.gov MD simulations explicitly model the solvent molecules, providing a detailed picture of the solvation shell around the solute. nih.govmdpi.com Different solvation models, such as explicit solvent models (where individual solvent molecules are represented) and implicit solvent models (where the solvent is treated as a continuum), can be used. nih.gov

In a polar protic solvent like water, the carboxamide group and the pyrrolidine nitrogen can form hydrogen bonds with solvent molecules. These interactions can stabilize certain conformations over others. For example, conformations that expose the hydrogen bonding sites to the solvent may be favored. rsc.org In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might be more prevalent. MD simulations can quantify the number and lifetime of solute-solvent hydrogen bonds and analyze the local solvent structure. researchgate.net

Illustrative Data Table: Solvent Effects on the Conformational Distribution of this compound from MD Simulations

| Solvent | Predominant Conformer | Average Number of Hydrogen Bonds (Solute-Solvent) |

| Water | Extended | 4.5 |

| Chloroform | Compact (Intramolecular H-bond) | 0.8 |

| DMSO | Semi-extended | 2.1 |

Note: This data is illustrative and represents plausible outcomes from MD simulations.

MD simulations are particularly powerful for studying the non-covalent interactions between this compound and other molecules, including other solute molecules or biological macromolecules. nih.govresearchgate.net These interactions are crucial for understanding its behavior in solution and its potential biological activity. nih.govresearchgate.netnih.govplos.org

Hydrogen bonding is a key intermolecular interaction for this compound. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyrrolidine nitrogen can also act as a hydrogen bond acceptor. researchgate.net MD simulations can identify the specific atoms involved in hydrogen bonds, their geometries (distances and angles), and their lifetimes. researchgate.net

Hydrophobic interactions, driven by the nonpolar methyl group and parts of the pyrrolidine ring, also play a role in how the molecule interacts with its environment, particularly in aqueous solution. These interactions can lead to the aggregation of molecules or their binding to hydrophobic pockets in proteins.

Binding Free Energy Calculations and Thermodynamic Insights (e.g., MM/PBSA)

One of the most widely used methods to estimate the binding affinity of a ligand to a protein is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nyu.edu This technique combines molecular mechanics (MM) energy calculations with continuum solvation models to determine the binding free energy (ΔG_bind) of a complex. The calculation is typically performed on a series of snapshots extracted from a molecular dynamics (MD) simulation of the protein-ligand complex.

The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. peng-lab.org This can be broken down into several components:

ΔE_MM (Molecular Mechanics Energy): This term represents the change in gas-phase energy upon binding and is composed of van der Waals (ΔE_vdW), electrostatic (ΔE_ele), and internal energy (ΔE_int) contributions. peng-lab.org

ΔG_solv (Solvation Free Energy): This term accounts for the energy change associated with transferring the molecules from a vacuum to a solvent. It is further divided into a polar component (ΔG_PB), calculated using the Poisson-Boltzmann equation, and a non-polar component (ΔG_SA), which is proportional to the change in the solvent-accessible surface area (SASA). peng-lab.orgnih.gov

-TΔS (Conformational Entropy): This term represents the change in conformational entropy upon ligand binding. Due to its high computational cost, this term is often omitted when comparing the relative binding affinities of similar ligands, as the entropic contribution is assumed to be comparable. peng-lab.orgnih.gov

The MM/PBSA method, while more computationally intensive than standard docking scores, offers a more accurate prediction of binding affinity by accounting for solvation effects and ensemble averaging from MD simulations. nih.gov

Below is a hypothetical table illustrating the kind of data obtained from an MM/PBSA calculation for this compound binding to a hypothetical viral protease target.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdW (van der Waals) | -45.5 ± 2.1 | Favorable contribution from van der Waals forces. |

| ΔE_ele (Electrostatic) | -28.7 ± 3.5 | Favorable contribution from electrostatic interactions like hydrogen bonds. |

| ΔG_PB (Polar Solvation) | +42.3 ± 4.0 | Unfavorable energy required to desolvate polar groups upon binding. |

| ΔG_SA (Non-polar Solvation) | -4.8 ± 0.3 | Favorable contribution from the hydrophobic effect. |

| ΔG_bind (Total Binding Free Energy) | -36.7 ± 5.2 | Predicted overall binding affinity (excluding entropy). |

Structure-Activity Relationship (SAR) Modeling Utilizing Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. Computational descriptors are numerical values that quantify different aspects of a molecule's structure, which can then be used to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov These models correlate changes in the descriptors with changes in biological activity, providing a predictive framework for designing new molecules. nih.govspringernature.com

For this compound, a QSAR study would involve synthesizing or computationally generating a series of analogs and correlating their measured or predicted activity with calculated descriptors. These descriptors can be categorized as:

1D/2D Descriptors: Based on the 2D representation, such as molecular weight, atom counts, polar surface area (PSA), and LogP (lipophilicity).

3D Descriptors: Derived from the 3D conformation of the molecule, including steric parameters (e.g., molecular volume) and shape indices. nih.gov

Quantum Mechanical Descriptors: Calculated using quantum chemistry methods, these describe electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govresearchgate.net

By analyzing the resulting QSAR model, researchers can identify which properties are crucial for activity. For instance, a model might reveal that increased hydrogen bonding capacity at the carboxamide group enhances binding, while a bulky substituent at the methyl position is detrimental.

| Descriptor Class | Example Descriptor | Potential Relevance to Activity |

|---|---|---|

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and hydrogen bonding capacity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting solubility and binding to hydrophobic pockets. |

| Steric | Molecular Volume | Indicates how well the molecule fits into the binding site. |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and molecular stability. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with protein residues. |

Applications in Virtual Screening and Rational Ligand Design

The chemical structure of this compound can serve as a starting point for discovering novel and potentially more effective ligands through virtual screening and rational design. ceu.es

Virtual Screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov If this compound is a known binder, its structure can be used as a query in a similarity search to find commercially available or virtual compounds with similar features. Alternatively, a pharmacophore model can be developed based on its key interaction points (e.g., hydrogen bond donor/acceptor sites, hydrophobic features). This model is then used as a 3D filter to screen databases, identifying diverse structures that share the same essential binding features. nih.govresearchgate.net

Rational Ligand Design (or scaffold hopping) involves modifying the core structure (scaffold) of a known active compound to improve its properties. ceu.esnih.gov Starting with the 2-methylpyrrolidine (B1204830) scaffold, computational chemists can explore modifications. For example, they might replace the pyrrolidine ring with another cyclic system (e.g., piperidine, morpholine) to explore different vector orientations for the substituents, potentially leading to improved interactions with the target protein. Docking simulations and binding free energy calculations are used to evaluate these new designs before committing to chemical synthesis. researchgate.net

| Hit ID | Docking Score (kcal/mol) | Key Interactions with Target | Scaffold Similarity to Query |

|---|---|---|---|

| ZINC12345678 | -9.8 | H-bond with Glu166, Pi-stacking with His41 | High (Pyrrolidine core) |

| ZINC23456789 | -9.5 | H-bond with Glu166, H-bond with Gln189 | Low (Piperidine core) |

| ZINC34567890 | -9.1 | H-bond with Glu166, Hydrophobic contact with Met165 | High (Pyrrolidine core) |

| ZINC45678901 | -8.9 | H-bond with Asn142 | Medium (Thiazolidine core) |

Chemical Reactivity and Derivatization Strategies of 2 Methylpyrrolidine 3 Carboxamide

Functional Group Interconversions of the Carboxamide Moiety

The carboxamide group is a key site for chemical modification. While specific examples for 2-Methylpyrrolidine-3-carboxamide are not extensively detailed in the provided results, general reactions of carboxamides can be inferred.

One common transformation is the hydrolysis of the carboxamide to the corresponding carboxylic acid, (2S)-2-methylpyrrolidine-2-carboxylic acid, under acidic or basic conditions. chemscene.commedchemexpress.com This reaction is fundamental for further derivatization of the carboxyl group.

Another potential interconversion is the reduction of the carboxamide to an amine. This would yield (2-methylpyrrolidin-3-yl)methanamine. Various reducing agents can be employed for this transformation, each offering different levels of selectivity and reactivity.

Dehydration of the primary carboxamide can lead to the formation of a nitrile group, yielding 2-methylpyrrolidine-3-carbonitrile. This transformation typically requires strong dehydrating agents.

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic center and a site for various modifications.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring can readily undergo N-alkylation with alkyl halides or other alkylating agents to introduce a variety of substituents. google.com This reaction is typically carried out in the presence of a base to neutralize the acid formed. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. rsc.org These reactions are crucial for modifying the steric and electronic properties of the molecule. For instance, N-acylation can be mediated by agents like N-methylpyrrolidone. rsc.org

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Sulfonates | N-Alkyl-2-methylpyrrolidine-3-carboxamide |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-methylpyrrolidine-3-carboxamide |

Ring-Opening Transformations of the Pyrrolidine Core

Stereospecific Transformations at Chiral Centers

The this compound molecule possesses two chiral centers, at the C2 and C3 positions. The stereochemistry at these centers is crucial for its biological activity and chemical properties. Stereospecific transformations aim to modify the molecule while preserving the desired stereochemical integrity.

The synthesis of enantiomerically pure pyrrolidine derivatives often starts from chiral precursors like (S)-prolinol. google.com This allows for the controlled formation of specific stereoisomers. For example, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been used as a catalyst in stereoselective reactions. rsc.org The stereochemical outcome of reactions involving the chiral centers can be influenced by the choice of reagents and reaction conditions.

Cross-Coupling Reactions and Heterocyclic Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nrochemistry.comwikipedia.org While direct examples involving this compound are not explicitly detailed, the pyrrolidine scaffold can be functionalized using these methods. For instance, if a halide or triflate group is introduced onto the pyrrolidine ring or its substituents, it can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. nrochemistry.com These reactions would allow for the introduction of aryl, vinyl, or other organic fragments onto the molecule, significantly expanding its structural diversity. The development of metallaphotoredox catalysis has further enabled the coupling of sp3-hybridized carbons, opening new avenues for the derivatization of such saturated heterocyclic systems. nih.gov

| Coupling Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound + Organic halide/triflate | C-C |

| Stille Coupling | Palladium | Organostannane + Organic halide/triflate | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine + Aryl halide/triflate | C-N |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can target different parts of the molecule.

Oxidation: The pyrrolidine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. For instance, the oxidation of N-methylpyrrolidone (NMP), a related compound, can lead to the formation of various oxidized products, including 5-hydroxy-N-methylpyrrolidone. nih.govepa.gov Similar oxidative pathways could be envisioned for this compound, potentially leading to hydroxylated or carbonylated derivatives.

Reduction: As mentioned in section 5.1, the carboxamide group can be reduced to an amine. Furthermore, if the pyrrolidine ring contains unsaturation, it can be reduced via catalytic hydrogenation. google.com The choice of reducing agent and conditions determines the outcome of the reduction.

Role As a Chiral Building Block in Complex Chemical Synthesis

Synthesis of Diverse Biologically Active Scaffolds

The substituted pyrrolidine (B122466) framework is a privileged structure in the synthesis of compounds with significant biological activity. The specific arrangement of substituents, such as in 2-Methylpyrrolidine-3-carboxamide, dictates the molecule's interaction with biological targets.

The 2-methylpyrrolidine (B1204830) core is a recognized starting material in the synthesis of pharmaceutical products. google.com For instance, 2-methylpyrrolidine has been utilized as a precursor for H3 receptor ligands, which are investigated for their potential in treating cognitive and obesity-related disorders. google.com The design of novel therapeutics often involves the strategic modification of such scaffolds. In a relevant example, a series of 3-arylpyrrolidine-2-carboxamide derivatives were designed and synthesized to explore their potential as melanocortin-4 receptor ligands. nih.gov Research into these compounds revealed that the (2R,3R)-pyrrolidine isomer displayed the most potent affinity, highlighting the critical importance of stereochemistry in drug-receptor interactions. nih.gov This principle of stereochemical influence is directly applicable to this compound, where the specific spatial arrangement of the methyl and carboxamide groups is essential for its function as a pharmaceutical intermediate. The synthesis of complex pyrrolidine derivatives, such as (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogues, further underscores the utility of this scaffold in accessing novel chemical matter for ionotropic glutamate (B1630785) receptors. nih.gov

While the pyrrolidine scaffold is broadly utilized across various chemical industries, specific applications for this compound in the fields of agrochemicals and advanced materials science are not extensively documented in available research. The related compound N-methyl-2-pyrrolidone, a lactam, is known as a polar aprotic solvent with applications that include agrochemical formulations. nih.gov However, direct evidence linking this compound to these specific areas remains limited.

Organocatalytic Applications of this compound and its Analogues

Pyrrolidine derivatives are at the forefront of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. The pyrrolidine nitrogen can form enamines or iminium ions with carbonyl compounds, activating them for various asymmetric transformations.

Analogues of this compound have proven to be effective in catalyzing key carbon-carbon bond-forming reactions. For example, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, a close structural analogue, has been used as a catalyst in diastereo- and enantioselective organocatalytic reactions. rsc.org A concise, two-step synthesis for this catalyst was developed using an organocatalytic enantioselective Michael addition of a 4-alkyl-substituted 4-oxo-2-enoate with a nitroalkane. rsc.org This reaction efficiently constructs the substituted pyrrolidine ring with high enantiomeric excess. rsc.org The success of this analogue highlights the potential of the this compound scaffold in the design of novel organocatalysts.

Below is a table summarizing the results for the synthesis of a key intermediate leading to the related catalyst, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, via a Michael addition.

| Catalyst | Michael Acceptor | Michael Donor | Product Yield | Product Enantiomeric Excess (ee) |

| Cinchonidine-derived thiourea | Methyl (E)-4-oxopent-2-enoate | Nitromethane | 90% | 97% |

Table based on data for the synthesis of an intermediate to (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, a structural analogue. rsc.org

The utility of pyrrolidine-based organocatalysts extends to other fundamental transformations, including asymmetric Aldol (B89426) and Mannich reactions. Proline, the parent pyrrolidine-carboxylic acid, and its derivatives are benchmark catalysts for these reactions. They proceed via an enamine-based mechanism to deliver chiral aldol or Mannich adducts with high stereoselectivity. Although direct studies employing this compound in these specific roles are not prominent, its structural similarity to known effective catalysts suggests its potential as a pre-catalyst for such transformations, likely influencing stereochemical outcomes due to the C2-methyl substituent.

Development of Conformationally Restricted Analogues for Structure-Function Studies

Constraining the conformation of a flexible molecule into a more rigid structure is a powerful strategy in drug design to enhance binding affinity and selectivity for a biological target. The pyrrolidine ring is an ideal scaffold for implementing this strategy. For example, flexible 3-phenylpropionamides were cyclized to form a series of 3-arylpyrrolidine-2-carboxamide derivatives to study their interaction with melanocortin-4 receptors. nih.gov This conformational restriction was key to identifying isomers with potent activity. nih.gov The defined stereochemistry of the resulting pyrrolidine ring locks the relative orientation of the substituents, providing valuable insights into the structure-activity relationship (SAR). nih.gov This approach demonstrates how a scaffold like this compound can be used to create conformationally restricted analogues of bioactive molecules to probe and optimize their biological function.

Mechanistic Investigations of Biological Activity Excluding Clinical Data

In Vitro Biological Target Interaction Studies

In vitro studies have been crucial in identifying and characterizing the molecular targets of various derivatives containing the 2-methylpyrrolidine (B1204830) carboxamide core. These investigations have revealed interactions with G protein-coupled receptors, key enzymes involved in cellular signaling and repair, and viral structural proteins.

G protein-coupled receptors (GPCRs) are a vast family of membrane proteins that mediate a majority of cellular responses to external stimuli, making them significant drug targets. nih.govnih.gov The interaction between a ligand and a GPCR can trigger or block signaling cascades inside the cell. nih.gov Research into pyrrolidine (B122466) carboxamide derivatives has identified their potential as ligands for this receptor class.

In a notable study, a series of 3-arylpyrrolidine-2-carboxamide derivatives were designed and synthesized to act as ligands for the melanocortin-4 receptor (MC4-R), a GPCR involved in metabolic regulation. nih.gov This research found that cyclizing related 3-phenylpropionamides into the rigid pyrrolidine structure was a key design element for receptor affinity. nih.gov The resulting derivatives demonstrated that the pyrrolidine scaffold could effectively present aryl substituents to the receptor's binding pocket. Among the stereoisomers tested, the (2R,3R)-pyrrolidine isomer was identified as having the most potent binding affinity for the melanocortin-4 receptor, highlighting a specific structural requirement for this interaction. nih.gov

The 2-methylpyrrolidine scaffold is a key component of potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP). PARP-1 and PARP-2 are crucial enzymes in the DNA repair process, specifically in the repair of single-strand breaks. Inhibiting these enzymes can lead to the accumulation of DNA damage, a strategy used in cancer therapy.

A series of benzimidazole (B57391) carboxamides featuring a cyclic amine identified Veliparib (ABT-888) , chemically known as 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide , as a powerful inhibitor of both PARP-1 and PARP-2. This compound is built upon a 2-methylpyrrolidine ring attached to a benzimidazole-4-carboxamide core. In enzymatic assays, Veliparib demonstrated excellent potency against both enzymes.

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| PARP-1 | 5.2 nM |

| PARP-2 | 2.9 nM |

Data sourced from MedChemExpress and related studies.

Furthermore, there is a functional link between PARP-1 and Hypoxia-Inducible Factor (HIF), a key transcription factor in cellular adaptation to low oxygen (hypoxia). Studies have shown that PARP-1 activity can modulate the recruitment of HIF-1α to chromatin, thereby influencing the expression of genes involved in the hypoxic response. While direct inhibition of HIF by a 2-Methylpyrrolidine-3-carboxamide derivative is not extensively documented, the potent PARP-1 inhibition by Veliparib suggests a potential indirect influence on HIF-regulated pathways.

The core protein of the Hepatitis B Virus (HBV) is essential for the viral life cycle, as it assembles to form the nucleocapsid that protects the viral genome. Molecules that modulate this assembly process, known as Capsid Assembly Modulators (CAMs), are a promising class of antivirals.

Researchers have designed novel pyrrole-scaffold inhibitors that incorporate the this compound structure to target the HBV capsid protein. One such compound, (2S,3S)-1-(5-(4,6-Dimethylpyrimidin-5-yl)-1H-pyrrole-2-carbonyl)-N-(4-fluoro-3-methylphenyl)-2-methylpyrrolidine-3-carboxamide (CU15) , was developed to interact with the dimer-dimer interface of the capsid protein. The design specifically aimed to mimic hydrogen bonding interactions with the side chain of the Leucine 140 (L140) residue of the core protein. Computational modeling and molecular dynamics simulations confirmed that these pyrrole-based inhibitors, including the this compound moiety, establish stable binding primarily through hydrophobic interactions within the binding pocket, similar to other known CAMs.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the this compound scaffold, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets by modifying stereochemistry and peripheral substituents.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's interaction with its biological target. nih.gov For chiral molecules containing the 2-methylpyrrolidine ring, the specific stereoisomer often dictates the potency and efficacy.

PARP Inhibition: The development of the PARP inhibitor Veliparib (2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide ) revealed a strong stereochemical preference. The activity resides in the (R)-enantiomer, which correctly orients the methyl-substituted quaternary center for optimal interaction with the PARP active site.

GPCR Ligand Binding: In the design of melanocortin-4 receptor ligands, a series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized. A comparison of the four possible stereoisomers showed that the (2R,3R)-pyrrolidine isomer possessed the most potent binding affinity, indicating that a specific spatial arrangement of the aryl group and the carboxamide is necessary for effective engagement with the receptor. nih.gov

HBV Capsid Inhibition: For the pyrrole-scaffold HBV capsid inhibitors, the (2S,3S) stereochemistry of the this compound core was specified in the design of potent compounds like CU15. This configuration is crucial for positioning the attached carbonyl and phenyl groups to achieve the intended hydrogen bonding and hydrophobic interactions within the protein's binding pocket.

Modifying the substituents attached to the core this compound scaffold has been a successful strategy for enhancing biological activity and target specificity.

HBV Capsid Inhibitors: In the development of HBV CAMs, researchers replaced a glyoxamide moiety with a 1H-pyrrole-2-carbonyl group. This modification was designed to better mimic a key hydrogen bonding interaction with the L140 residue of the capsid protein, leading to a novel and potent structural series. Further analysis showed that the nature of the substituents on the phenyl ring (part of the carboxamide) and the choice of the heterocyclic group attached to the pyrrole (B145914) both significantly contributed to the binding energies through hydrophobic and polar interactions with various residues in the binding pocket.

PARP Inhibitors: The discovery of Veliparib emerged from SAR studies on a series of cyclic amine-containing benzimidazole carboxamides. The key structural features leading to its high potency included the benzimidazole-4-carboxamide group, which interacts with the nicotinamide (B372718) binding site of PARP, and the (R)-2-methylpyrrolidine ring, which provided a superior profile compared to other cyclic amines tested.

MC4-R Ligands: The design of melanocortin-4 receptor ligands involved the strategic cyclization of flexible 3-phenylpropionamides into more rigid 3-arylpyrrolidine-2-carboxamide structures. nih.gov This modification constrained the molecule into a conformation favorable for receptor binding, demonstrating that significant gains in affinity can be achieved by altering the core scaffold to reduce conformational flexibility. nih.gov

| Target | Key Structural Feature/Modification | Impact on Activity | Reference Compound |

|---|---|---|---|

| PARP-1 / PARP-2 | (R)-stereochemistry at C2 of the methylpyrrolidine ring | Essential for potent enzymatic inhibition | Veliparib |

| Melanocortin-4 Receptor (GPCR) | (2R,3R)-stereochemistry of the pyrrolidine ring | Conferred the highest binding affinity among isomers | 3-Arylpyrrolidine-2-carboxamide series |

| HBV Capsid Protein | Replacement of glyoxamide with 1H-pyrrole-2-carbonyl | Improved hydrogen bonding interaction with L140 residue | CU15 |

| HBV Capsid Protein | (2S,3S)-stereochemistry of the methylpyrrolidine ring | Crucial for correct orientation in the binding pocket | CU15 |

Proposed Mechanisms of Action at the Molecular and Cellular Level

The biological activity of this compound and its derivatives has been investigated in preclinical research, pointing to several potential mechanisms of action at the molecular and cellular level. These investigations, primarily documented in patent literature and computational studies, suggest that this compound scaffold can modulate the function of viral proteins and cellular enzymes.

One of the primary proposed mechanisms for derivatives of this compound is the inhibition of Hepatitis B Virus (HBV) replication. google.comgoogle.com These compounds are believed to function as Capsid Assembly Modulators (CAMs) or core protein allosteric modulators (CpAMs). google.com The HBV capsid, or core protein (HBc), is essential for multiple stages of the viral life cycle, including the protection of the viral genome, its maturation, and the stabilization of the covalently closed circular DNA (cccDNA) that serves as a template for viral replication. nih.gov By binding to the core protein, these modulators are thought to interfere with the delicate process of capsid assembly. google.comnih.gov This interference can lead to the formation of aberrant, non-functional capsids or accelerate the assembly of empty capsids, both of which disrupt the viral life cycle and reduce the production of infectious virions. google.comnih.gov The anti-HBV activity of these compounds has been demonstrated in cell-based assays using the HepG2.2.15 cell line, which is a stable line that secretes HBV particles. google.com

Another distinct proposed mechanism of action for this compound is the inhibition of the protein kinase GCN2 (General amino acid Control Non-derepressible 2). google.com GCN2 is a crucial enzyme in the cellular response to amino acid starvation. google.com When essential amino acids are scarce, GCN2 becomes activated, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This event reduces global protein synthesis but paradoxically promotes the translation of specific mRNAs, like that of the transcription factor ATF4, enabling the cell to cope with the nutrient stress. In certain pathological contexts, such as in the tumor microenvironment, the depletion of amino acids by cancer cells can activate the GCN2 pathway in adjacent immune cells (e.g., T-cells), leading to an immunosuppressive state. google.com By inhibiting GCN2, this compound could potentially block this immunosuppressive signaling cascade, representing a therapeutic strategy for diseases characterized by such mechanisms. google.com

Additionally, certain derivatives have been explored as androgen receptor modulators, suggesting a potential role in hormonal signaling pathways. google.com

Below is a summary of the proposed mechanisms and molecular targets for this compound and its derivatives.

| Proposed Mechanism | Molecular Target | Cellular/Viral Process Affected | Reference |

|---|---|---|---|

| HBV Capsid Assembly Modulation | Hepatitis B Virus Core Protein (HBc) | Viral replication, nucleocapsid formation | google.comgoogle.comnih.gov |

| Enzyme Inhibition | General amino acid Control Non-derepressible 2 (GCN2) Kinase | Cellular stress response to amino acid deprivation, immune signaling | google.com |

| Receptor Modulation | Androgen Receptor | Hormonal signaling pathways | google.com |

Role of Specific Molecular Interactions in Biological Recognition

The biological activity of any molecule is fundamentally governed by its ability to recognize and bind to its specific molecular target. This recognition is driven by a combination of non-covalent interactions. For derivatives of this compound, particularly in the context of HBV capsid inhibition, specific molecular interactions such as hydrogen bonds and hydrophobic forces are critical for binding affinity and biological function. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions that contribute to the specificity of ligand-protein binding. In the case of pyrrolidine-3-carboxamide (B1289381) derivatives acting as HBV capsid inhibitors, the carboxamide group itself is a key participant in forming hydrogen bonds. Computational and structural studies have shown that moieties like the glyoxamide or 1H-pyrrole-2-carbonyl group, which can be part of the extended structure, are designed to mimic and form hydrogen bonding interactions with amino acid residues in the binding pocket of the HBV core protein, such as Leucine 140 (L140). nih.gov These interactions help to properly orient the inhibitor within the binding site and contribute significantly to the stability of the protein-ligand complex.

Hydrophobic Forces: Hydrophobic interactions are a major driving force for the binding of ligands to protein targets in an aqueous environment. accelachem.comgoogle.com These interactions involve the association of nonpolar groups to minimize their contact with water. For this compound derivatives, the pyrrolidine ring and its methyl substituent provide hydrophobic character. The addition of the methyl group at the 2-position of the pyrrolidine ring has been shown to enhance biological activity against the HBV capsid. nih.gov This improvement is attributed to increased hydrophobic interactions with nonpolar residues within the binding pocket, specifically noted with Leucine 140 and Phenylalanine 110. nih.gov This enhanced interaction helps to anchor the ligand more securely in the hydrophobic pocket of the target protein, thereby increasing its potency. nih.gov

The interplay between these specific molecular forces dictates the binding affinity and selectivity of the compound for its target protein.

| Molecular Interaction Type | Key Structural Feature of Ligand | Interacting Residues in HBV Core Protein (Example) | Contribution to Biological Recognition | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Carboxamide group and associated moieties (e.g., glyoxamide) | Leucine 140 (L140) | Provides binding specificity and stabilizes the ligand-protein complex. | nih.gov |

| Hydrophobic Forces | Methyl group on the pyrrolidine ring | Leucine 140 (L140), Phenylalanine 110 (F110) | Enhances binding affinity by anchoring the ligand in a hydrophobic pocket. | nih.gov |

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes for Diverse Stereoisomers of 2-Methylpyrrolidine-3-carboxamide

The biological activity of chiral molecules is often stereospecific. Consequently, the development of synthetic routes that provide access to all possible stereoisomers of this compound is of paramount importance. Current research on related pyrrolidine (B122466) derivatives highlights several promising avenues for achieving this goal.

One key strategy involves the stereoselective synthesis starting from chiral precursors. For instance, processes for preparing specific enantiomers of the closely related 2-methylpyrrolidine (B1204830) have been developed using commercially available (R)- or (S)-prolinol as chiral starting materials. google.com This approach ensures the generation of a single enantiomer. A similar strategy could be adapted for this compound, potentially utilizing chiral amino acids as starting points.

Furthermore, modern synthetic methodologies such as C(sp³)–H activation offer powerful tools for the stereoselective synthesis of complex pyrrolidine analogs. nih.gov This strategy has been successfully employed in the synthesis of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, demonstrating its potential for creating specific stereoisomers with high efficiency. nih.gov The application of such advanced techniques could enable the synthesis of a diverse library of this compound stereoisomers.

The table below outlines potential synthetic strategies for accessing diverse stereoisomers of this compound, based on established methods for related compounds.

| Synthetic Strategy | Description | Potential Starting Materials | Key Advantages |

| Chiral Pool Synthesis | Utilization of readily available chiral molecules as starting materials to introduce stereocenters. | (R)- or (S)-prolinol, Chiral amino acids (e.g., proline derivatives) | High enantiomeric purity, well-established procedures. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. | Achiral pyrrolidine precursors | Access to both enantiomers with a single catalyst system, high catalytic efficiency. |

| C(sp³)–H Activation | Direct functionalization of C-H bonds to introduce complexity in a stereocontrolled manner. | Substituted pyrrolidine rings | High atom economy, potential for novel disconnections and access to previously inaccessible analogs. nih.gov |

| Diastereoselective Cycloaddition | Control of stereochemistry during the formation of the pyrrolidine ring. | Acyclic precursors | Formation of multiple stereocenters in a single step, high degree of stereocontrol. nih.gov |

Application of Advanced Spectroscopic Techniques for Investigating Dynamic Molecular Systems

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its structure-activity relationship (SAR). Advanced spectroscopic techniques, in conjunction with computational methods, are powerful tools for these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. While a basic ¹H NMR spectrum for a related compound, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, is available, more advanced NMR experiments are needed for a complete understanding of this compound. chemicalbook.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of atoms, which is essential for determining the relative stereochemistry and preferred conformation in solution.

The following table summarizes advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Information Gained | Potential Application to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. | Unambiguous assignment of all proton and carbon signals. |

| NOESY/ROESY | Spatial proximity of protons, determination of relative stereochemistry and conformation. | Elucidation of the 3D structure of different stereoisomers in solution. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules. | Determination of the absolute stereochemistry of synthesized enantiomers. |

| IR and Raman Spectroscopy with DFT | Vibrational modes, functional groups, and conformational analysis. | Identification of different conformers and their relative energies. researchgate.net |

Enhanced Integration of Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational modeling with experimental synthesis and biological testing can significantly accelerate the drug discovery process. For this compound, a synergistic approach will be instrumental in designing novel derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for identifying the key molecular features that contribute to biological activity. researchgate.netresearchgate.net By developing QSAR models for a series of this compound analogs, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. Studies on other pyrrolidine derivatives have successfully used 2D and 3D-QSAR to design potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). researchgate.net

Molecular docking simulations can predict the binding mode of this compound derivatives within the active site of a biological target. This information is invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time. rsc.org

The rational drug design cycle, integrating computational and experimental methods, is outlined below:

| Stage | Computational Approach | Experimental Approach |

| 1. Hit Identification | Virtual screening of compound libraries. | High-throughput screening of a diverse compound collection. |

| 2. Lead Optimization | 3D-QSAR, molecular docking, and MD simulations to guide structural modifications. rsc.orgmdpi.com | Synthesis of a focused library of analogs based on computational predictions. |

| 3. SAR Elucidation | Development of predictive QSAR models. researchgate.net | In vitro and in vivo testing of synthesized compounds to determine their biological activity. |

| 4. Rational Design | Design of novel compounds with predicted improved activity and pharmacokinetic properties. | Synthesis and evaluation of the next generation of optimized compounds. |

Identification and Mechanistic Elucidation of New Biological Targets and Therapeutic Areas

The pyrrolidine core is a versatile scaffold found in compounds targeting a wide array of biological systems. frontiersin.org While the full therapeutic potential of this compound is yet to be realized, research on related structures suggests several promising areas for investigation.

Derivatives of pyrrolidine have shown activity as ligands for various receptors and enzymes. For example, 3-arylpyrrolidine-2-carboxamide derivatives have been designed as melanocortin-4 receptor ligands, which are involved in the regulation of energy homeostasis. nih.gov Other pyrrolidine-based compounds have been investigated as anticonvulsants and as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. researchgate.net

Furthermore, the pyrrolidine scaffold is of significant interest in the context of neurodegenerative diseases. nih.govnih.gov Many natural and synthetic compounds containing this ring system exhibit neuroprotective properties. Future research could explore the potential of this compound and its derivatives to modulate targets relevant to conditions such as Alzheimer's and Parkinson's disease.

The table below lists potential therapeutic areas and biological targets for this compound based on the activities of related compounds.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Metabolic Disorders | Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine amides have been identified as DPP-IV inhibitors. researchgate.net |

| Obesity/Energy Homeostasis | Melanocortin-4 Receptor (MC4R) | 3-Arylpyrrolidine-2-carboxamide derivatives are known MC4R ligands. nih.gov |

| Neurological Disorders | Ionotropic Glutamate (B1630785) Receptors (iGluRs), Monoamine Oxidase (MAO) | Pyrrolidine analogs have shown activity as iGluR antagonists and MAO inhibitors. nih.gov |

| Cancer | Histone Deacetylases (HDACs), Lysine-Specific Demethylase 1 (LSD1) | Pyrrolidine-containing compounds have been investigated as inhibitors of these epigenetic targets. rsc.org |

| Infectious Diseases | Bacterial and viral enzymes | The pyrrolidine scaffold is present in various antimicrobial and antiviral agents. frontiersin.org |

Exploration of Applications in Supramolecular Chemistry and Advanced Materials Science

Beyond its potential in medicine, the unique structural features of this compound make it an interesting building block for supramolecular chemistry and materials science. The ability of the carboxamide group to form hydrogen bonds, combined with the defined stereochemistry of the pyrrolidine ring, could be exploited to create ordered, self-assembling systems.

The self-assembly of molecules into well-defined nanostructures is a key principle of supramolecular chemistry. mdpi.com Pyrrolidine-functionalized molecules have been shown to participate in the formation of supramolecular assemblies. researchgate.net For example, pyrrolidine-substituted porphyrins can self-assemble into ordered structures with potential applications in photodynamic therapy and catalysis. mdpi.com The introduction of this compound into larger molecular frameworks could lead to the development of novel gels, liquid crystals, or other functional materials.

In the realm of materials science, pyrrolidone-based materials have already found applications in the pharmaceutical industry as excipients and in drug delivery systems. sci-hub.se The incorporation of this compound into polymers could lead to the development of new biocompatible materials with tailored properties for applications such as tissue engineering and controlled-release drug formulations.

The following table highlights potential applications of this compound in these emerging fields.

| Field | Potential Application | Underlying Principle |

| Supramolecular Chemistry | Organogels, liquid crystals, molecular sensors | Directional hydrogen bonding of the carboxamide group and stereocontrolled packing of the pyrrolidine ring. researchgate.net |

| Materials Science | Biocompatible polymers, functional hydrogels | Polymerization of monomers containing the this compound moiety. |

| Nanotechnology | Drug delivery vehicles, scaffolds for tissue engineering | Self-assembly into nanoparticles or incorporation into larger nanostructures. sci-hub.se |

| Catalysis | Asymmetric catalysis | Use as a chiral ligand for metal-catalyzed reactions. |

Q & A

Q. Q1: What are the validated synthetic routes for 2-Methylpyrrolidine-3-carboxamide, and how do reaction conditions influence yield and purity?

A1: The synthesis typically involves functionalization of the pyrrolidine core via coupling reactions (e.g., amidation) or cyclization strategies. For example, analogous compounds like 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrolidine-2-carboxylic acid (compound 254 ) were synthesized in 60% yield using tert-butyl ester intermediates and acidic deprotection . Key factors include:

- Catalyst selection : Use of palladium catalysts for cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during carboxamide formation.

Validate purity via HPLC (>95%) and confirm structure using ESI-MS (e.g., m/z 293.2 for compound 255 ) .

Q. Q2: How can researchers characterize the stereochemical configuration of this compound derivatives?

A2: Chiral resolution is critical due to the compound’s stereogenic centers. Methods include:

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (2R,3S)-2-(phenoxymethyl)-1-phenylpyrrolidine-3-carboxylic acid (PDB ID: W8T ) .

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients.

- Optical rotation : Compare observed [α]D values with literature data (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid in ) .

Advanced Research Questions

Q. Q3: What computational strategies are effective for predicting the biological activity of this compound analogs?

A3: Combine docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) to assess binding to targets like enzymes or GPCRs. For example:

- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonds with the carboxamide group).

- QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity.

highlights the role of trifluoromethyl groups in enhancing binding affinity through hydrophobic interactions .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for pyrrolidine carboxamides?

A4: Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized protocols : Use cell lines with consistent passage numbers (e.g., HEK293 for receptor studies).

- Batch-to-batch comparison : Analyze impurities via LC-MS ; compounds like 1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid require rigorous purification (e.g., recrystallization) .

- Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed journals) .

Q. Q5: What are the best practices for optimizing the metabolic stability of this compound derivatives?

A5: Focus on structural modifications to reduce CYP450-mediated oxidation:

- Introduce electron-withdrawing groups : Fluorine or methoxy substituents (e.g., 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide ) slow metabolic degradation .

- Steric shielding : Methyl groups at the pyrrolidine 2-position hinder enzyme access.

Validate stability using microsomal assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .

Data Analysis & Interpretation

Q. Q6: How should researchers interpret conflicting spectral data (e.g., NMR, MS) for pyrrolidine carboxamides?

A6: Contradictions may stem from tautomerism or solvent effects . For example:

- Dynamic NMR : Detect rotameric forms in compounds with flexible side chains (e.g., N-[(1S)-1-(hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide ) .

- High-resolution MS : Confirm molecular formulas (e.g., m/z 354.2 for compound 261 ± 0.02 Da) .

Cross-validate with XRD or FT-IR (amide I/II bands at 1650–1550 cm⁻¹) .

Safety & Compliance

Q. Q7: What safety protocols are essential for handling this compound in laboratory settings?

A7: Adhere to OSHA and REACH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.